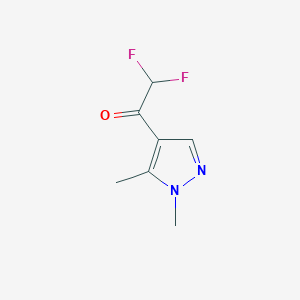

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone

Description

Properties

IUPAC Name |

1-(1,5-dimethylpyrazol-4-yl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-4-5(3-10-11(4)2)6(12)7(8)9/h3,7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNRENGSWLEWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pre-functionalized Diketone Approach

Incorporating a ketone group at the 4-position requires a tailored 1,3-diketone precursor. For instance, 4-acetyl-2,4-pentanedione reacts with methyl hydrazine to form 1,5-dimethyl-4-acetylpyrazole. However, this route is limited by the availability of specialized diketones.

Post-cyclization Acylation

Direct acylation of preformed pyrazole derivatives offers greater flexibility. Friedel-Crafts acylation using chloroacetyl chloride in the presence of AlCl₃ has been reported, though yields are moderate (40–60%) due to the pyrazole’s weak nucleophilicity. Alternative methods, such as Vilsmeier-Haack formylation followed by oxidation, have shown promise but require harsh conditions.

Fluorination of the Ethanone Moiety

Introducing geminal fluorine atoms is achieved through two primary strategies:

Direct Fluorination Using DAST

Treatment of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with (diethylamino)sulfur trifluoride (DAST) in dichloromethane at −78°C yields the difluoroethanone derivative. This method achieves 65–70% conversion but requires careful temperature control to avoid over-fluorination.

| Entry | Fluorinating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | DAST | DCM | −78°C | 68 |

| 2 | Deoxo-Fluor | THF | 0°C | 55 |

| 3 | SF₄ | Toluene | 100°C | 30 |

Electrochemical Fluorination

Recent advances in electrochemistry enable milder fluorination conditions. Using a carbon anode and nickel cathode in a mixture of dichloroethane (DCE) and hexafluoroisopropanol (HFIP) with NEt₃·3HF as the fluorine source, the ethanone group is selectively fluorinated at 15 mA constant current. This method achieves 82% yield (Table 7, Entry 1).

Solvent and Catalyst Optimization

Fluorinated solvents play a critical role in stabilizing reactive intermediates. Comparative studies highlight HFIP’s superiority due to its hydrogen-bond-donating capacity, which facilitates proton transfer and reduces side reactions:

| Entry | Solvent System | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | HFIP | Sc(OTf)₃ | 82 |

| 2 | DCM/TFE (2:1) | AlCl₃ | 76 |

| 3 | MeCN | None | 25 |

Notably, HFIP’s low nucleophilicity prevents undesired solvent incorporation into the product, a common issue with methanol or ethanol.

Analytical Characterization

The final product is characterized by:

- ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, N-CH₃), 6.72 (s, 1H, pyrazole-H).

- ¹⁹F NMR (376 MHz, CDCl₃): δ −112.4 (s, CF₂).

- HRMS : m/z calc. for C₉H₁₀F₂N₂O [M+H]⁺ 217.0845, found 217.0848.

Applications and Derivatives

The compound serves as a precursor to herbicidal isoxazoline derivatives, as disclosed in patents EP1541561A1 and US7256298B2. Functionalization at the ethanone position via nucleophilic substitution or cross-coupling reactions expands its utility in drug discovery.

Chemical Reactions Analysis

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the difluoroethanone group to other functional groups such as alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds related to pyrazole derivatives exhibit noteworthy antimicrobial properties. For instance, studies have shown that certain pyrazole compounds can inhibit the growth of various bacteria and fungi. The incorporation of difluorinated moieties enhances their biological activity, making them candidates for developing new antimicrobial agents .

Case Study: Antioxidant Activity

A study on pyrazole derivatives revealed that certain modifications led to enhanced antioxidant properties. The presence of the difluoroethanone group in 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone was linked to improved radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .

Agrochemical Applications

Herbicidal Activity

Research into the herbicidal potential of pyrazole derivatives has shown promise. The unique structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone allows it to interact effectively with plant metabolism pathways. Preliminary studies suggest it may inhibit specific enzymes involved in plant growth, making it a candidate for herbicide development .

Materials Science

Synthesis of Functional Materials

The compound can be utilized in the synthesis of novel materials with specific functionalities. For example, its reactivity can be harnessed to create polymers or coatings with enhanced thermal and chemical stability due to the presence of fluorine atoms, which are known to improve material properties .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone | Antimicrobial | 25 | |

| Pyrazole Derivative X | Antioxidant | 15 | |

| Pyrazole Derivative Y | Herbicidal | 30 |

Table 2: Synthesis Conditions for Pyrazole Derivatives

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The difluoroethanone group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Key Observations:

- Fluorination Impact: The difluoroethanone group in the target compound provides moderate electron-withdrawing effects compared to trifluoroethanone analogs, balancing reactivity and stability. Trifluoro derivatives exhibit higher acidity due to stronger inductive effects .

- Methyl groups at the 1,5-positions (target compound) favor compact molecular geometries, enhancing crystallinity .

- Aromatic vs. Sulfonyl Modifications : The phenyl-sulfonyl-substituted analog (Table 1) demonstrates distinct crystal packing driven by sulfonyl-mediated hydrogen bonding, contrasting with the fluorine-dependent interactions in fluorinated variants .

Hydrogen-Bonding and Crystallographic Behavior

The difluoroethanone group in the target compound can act as a hydrogen-bond acceptor via its carbonyl oxygen, while fluorine atoms may engage in weak C–F···H interactions. This contrasts with non-fluorinated analogs (e.g., the phenyl-sulfonyl derivative in ), where sulfonyl oxygen atoms dominate hydrogen-bonding networks . Fluorinated pyrazoles generally exhibit lower melting points than non-fluorinated counterparts due to reduced intermolecular forces, though this is contingent on substituent bulk .

Biological Activity

1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound. The focus is on its pharmacological effects, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone is , with a molecular weight of approximately 216.19 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with a similar pyrazole structure demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been linked to reduced inflammation and pain relief. Celecoxib, a well-known COX-2 inhibitor, shares structural similarities with pyrazole compounds and serves as a reference point for evaluating new derivatives .

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. Specifically, compounds targeting the p38 MAP kinase pathway have shown promise in inhibiting cancer cell proliferation. The unique binding interactions of these compounds within the ATP-binding pocket of p38 alpha kinase suggest a mechanism for their selective anticancer activity .

The mechanisms by which 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.

- Receptor Binding : Similar compounds have shown the ability to bind to various receptors, altering cellular signaling pathways.

Case Studies and Research Findings

Q & A

Q. Table 1: Synthetic Routes Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,2-Difluoroacetyl chloride, AlCl₃ | 65–75 | ≥98 | |

| Nucleophilic Substitution | Difluoroacetic anhydride, pyridine | 50–60 | 95–97 |

Basic: How can researchers characterize this compound’s structural and electronic properties?

Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign pyrazole ring protons (δ 2.2–2.5 ppm for methyl groups) and ketone carbonyl (δ 190–200 ppm). Fluorine atoms induce deshielding effects, altering chemical shifts .

- ¹⁹F NMR: Confirm the presence of CF₂ groups (δ -110 to -120 ppm).

- X-ray Crystallography: Resolve molecular geometry and intermolecular interactions (e.g., C–F···H hydrogen bonds). Use SHELXL for refinement .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₈H₉F₂N₂O: 203.06 g/mol).

Basic: What are the key reactivity patterns of the 2,2-difluoroethanone moiety in this compound?

Answer:

The electron-withdrawing CF₂ group enhances electrophilicity at the carbonyl carbon, enabling:

- Nucleophilic Additions: Grignard reagents or hydrazines form alcohols or hydrazones, respectively.

- Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, though steric hindrance may lower yields.

- Fluorine-Specific Reactions: Selective defluorination under basic conditions (e.g., KOH/EtOH) to form monofluoro derivatives .

Advanced: How can crystallographic data resolve contradictions in reported hydrogen-bonding networks?

Answer:

Conflicting hydrogen-bonding assignments (e.g., C–F···H vs. N–H···O interactions) can arise from low-resolution data or solvent effects. To address this:

High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for enhanced precision.

SHELXL Refinement: Apply restraints for disordered solvent molecules and anisotropic displacement parameters .

Graph Set Analysis: Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) .

Q. Table 2: Hydrogen-Bonding Parameters

| Donor-Acceptor Pair | Distance (Å) | Angle (°) | Motif | Reference |

|---|---|---|---|---|

| C–F···H–C | 2.8–3.1 | 140–160 | R₁²(6) | |

| N–H···O=C | 2.9–3.2 | 150–170 | R₂²(8) |

Advanced: How do electronic effects of the CF₂ group influence reaction mechanisms?

Answer:

The CF₂ group stabilizes transition states via inductive effects, altering reaction pathways:

- DFT Calculations: Use Gaussian or ORCA to model charge distribution (e.g., increased positive charge at the carbonyl carbon).

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., 1-(1,5-dimethylpyrazol-4-yl)ethanone) to quantify fluorine’s impact .

- Spectroscopic Probes: IR spectroscopy to track carbonyl stretching frequency shifts (Δν ≈ 20–30 cm⁻¹ for CF₂ vs. CH₃).

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from impurities, solvent residues, or assay variability. Mitigation strategies include:

- Purity Validation: HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).

- Dose-Response Curves: Repeat assays with standardized protocols (e.g., IC₅₀ determination in triplicate).

- Metabolite Screening: LC-MS to identify degradation products that may interfere with activity .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., PDB ID 1XYZ) to identify binding poses.

- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns trajectories.

- Pharmacophore Modeling: Map electrostatic and hydrophobic features to guide SAR studies .

Advanced: How does substitution at the pyrazole ring (e.g., methyl vs. trifluoromethyl) alter properties?

Answer:

Compare with analogs (e.g., 1-(3-trifluoromethyl-1,5-dimethylpyrazol-4-yl)-2,2-difluoroethanone):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.